1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trifluoroethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Amino or thiol derivatives of the benzene ring.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-3-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Chloro-5-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, leading to variations in its applications and biological activity.
3-(2,2,2-Trifluoroethyl)-5-(trifluoromethyl)benzene:
Uniqueness: 1-Chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5ClF6 |
---|---|
Molecular Weight |
262.58 g/mol |
IUPAC Name |
1-chloro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-7-2-5(4-8(11,12)13)1-6(3-7)9(14,15)16/h1-3H,4H2 |
InChI Key |
FEPWALOWAVRCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CC(F)(F)F |
Origin of Product |
United States |
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